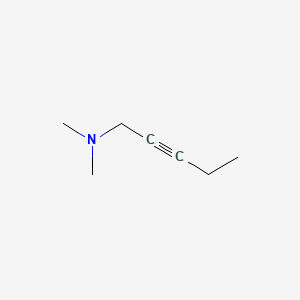
1-Dimethylamino-2-pentyne
Número de catálogo B1595054
Peso molecular: 111.18 g/mol
Clave InChI: XOJYPYPTLZUHAG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05932745
Procedure details


To an ice cold solution of 1-dimethylamino-2-pentyne (3.0 g) in dichioromethane (100 ml) was added 3-chloroperoxybenzoic acid (4.66 g) in small portions. After the reaction was stirred at 0° C. for 20 minutes, the mixture was passed over twenty weight equivalents of basic alumina (Brockmann Grade I, 150 mesh) and the N-oxide was eluted using a solution of 5% methanol in dichloromethane. All fractions containing 1-dimethylamino-2-pentyne N-oxide were combined and evaporated to near dryness in vacuo. The residue was treated successively three times with of methanol (ca. 100 ml) followed by evaporation to near dryness, and the volume of the solution was adjusted to 90 mL by addition of methanol. One third of this methanolic solution (30 ml) of the N-oxide (9 mmol) was heated to reflux for approximately 4 hours, cooled, evaporated to dryness in vacuo, and the residue was chromatographed over silica gel (2% methanol in dichloromethane was used as the eluant) to give upon evaporation of the solvent in vacuo the desired product as an oil. MS (+ES) m/z: 128 (M+H)+
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
N-oxide
Quantity
30 mL
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:8])[CH2:3][C:4]#[C:5][CH2:6][CH3:7].ClC1C=C(C=CC=1)C(OO)=[O:14]>ClCCl>[CH3:1][N:2]([CH3:8])[CH:3]=[CH:4][C:5](=[O:14])[CH2:6][CH3:7]
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CC#CCC)C
|
|
Name
|
|
|
Quantity
|
4.66 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
[Compound]
|
Name
|
N-oxide
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the reaction was stirred at 0° C. for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
the N-oxide was eluted
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
All fractions containing 1-dimethylamino-2-pentyne N-oxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated successively three times with of methanol (ca. 100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the volume of the solution was adjusted to 90 mL by addition of methanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for approximately 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was chromatographed over silica gel (2% methanol in dichloromethane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
